Cas no 833-63-6 (5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine)

5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine structure
833-63-6 structure
Product Name:5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine
CAS-nummer:833-63-6
MF:C8H6N4O2S
MW:222.22383928299
MDL:MFCD00046073
CID:722539
PubChem ID:24880836
Update Time:2025-05-22

5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine Chemische en fysische eigenschappen

Naam en identificatie

    • 5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine
    • 1,3,4-Thiadiazol-2-amine,5-(4-nitrophenyl)-
    • 2-AMINO-5-(4-NITROPHENYL)-1,3,4-THIADIAZOLE
    • 2-AMINO-5(4-NITROPHENYL)-1,3,4-THIADIAZOLE
    • 5-(4-Nitro-phenyl)-[1,3,4]thiadiazol-2-ylamine
    • 1,3,4-Thiadiazole, 2-amino-5-(p-nitrophenyl)- (7CI, 8CI)
    • 5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine (ACI)
    • 5-(4-Nitrophenyl)-2-amino-1,3,4-thiadiazole
    • 5-p-Nitrophenyl-2-amino-1,3,4-thiadiazole
    • NSC 83129
    • I10820
    • EN300-6502948
    • MFCD00046073
    • XAPNDVNSXWXPJS-UHFFFAOYSA-N
    • Cambridge id 5230130
    • CHEMBL4550622
    • 1,3,4-Thiadiazole, 2-(4-nitrophenyl)-5-amino-
    • 2-Amino-5-p-nitrofenil-1,3,4-tiadiazolo [Italian]
    • 5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine #
    • AKOS000225576
    • SR-01000414487
    • Z332385258
    • STK084217
    • SCHEMBL368641
    • 4-27-00-08116 (Beilstein Handbook Reference)
    • L 1470
    • 1,3,4-Thiadiazole, 2-amino-5-(p-nitrophenyl)-
    • 1,3,4-Thiadiazol-2-amine, 5-(4-nitrophenyl)-
    • 2-AMINO-5-(4-NITROPHENYL)-1 3 4-THIADIA&
    • 2-Amino-5-p-nitrofenil-1,3,4-tiadiazolo
    • NSC83129
    • BP-13046
    • 2-Amino-5-(p-nitrophenyl)-1,3,4-thiadiazole
    • Oprea1_490564
    • NSC-83129
    • DB-056709
    • DTXSID70232255
    • BDBM50502113
    • BRN 0212376
    • 833-63-6
    • Oprea1_510295
    • AB00076032-01
    • 12W-0935
    • SR-01000414487-1
    • AKOS015894723
    • MDL: MFCD00046073
    • Inchi: 1S/C8H6N4O2S/c9-8-11-10-7(15-8)5-1-3-6(4-2-5)12(13)14/h1-4H,(H2,9,11)
    • InChI-sleutel: XAPNDVNSXWXPJS-UHFFFAOYSA-N
    • LACHT: [O-][N+](C1C=CC(C2SC(N)=NN=2)=CC=1)=O

Berekende eigenschappen

  • Exacte massa: 222.021
  • Monoisotopische massa: 222.021
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 15
  • Aantal draaibare bindingen: 2
  • Complexiteit: 239
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: 2
  • XLogP3: 1.5
  • Topologisch pooloppervlak: 126A^2

Experimentele eigenschappen

  • Kleur/vorm: 未确定
  • Dichtheid: 1.535
  • Smeltpunt: 257-261 °C (lit.)
  • Kookpunt: 454.4°C at 760 mmHg
  • Vlampunt: 228.6°C
  • Brekindex: 1.703
  • PSA: 125.86000
  • LogboekP: 2.79990
  • Oplosbaarheid: 未确定

5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine Beveiligingsinformatie

  • Symbool: GHS07
  • Signaalwoord:Warning
  • Gevaarverklaring: H315-H319-H335
  • Waarschuwingsverklaring: P261-P305+P351+P338
  • Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
  • WGK Duitsland:3
  • Code gevarencategorie: 36/37/38
  • Veiligheidsinstructies: 26-36
  • RTECS:XI3603000
  • Identificatie van gevaarlijk materiaal: Xi

5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine Prijsmeer >>

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5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine Productiemethode

Productiemethode 1

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1.1 Catalysts: Iodine ,  1-Butyl-3-methylimidazolium tetrafluoroborate ;  3 h, 75 - 80 °C
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Ionic liquid (I2 [bmim]BF4) : a highly efficient green catalytic system for synthesis of 2-amino, 5-aryl, 1,3,4-thiadiazoles
Pardeshi, R. K.; et al, Chemistry & Biology Interface, 2017, 7(1), 40-47

Productiemethode 2

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1.1 Catalysts: Iron chloride (FeCl3) Solvents: Ethanol ;  12 h, reflux
1.2 Reagents: Sodium thiosulfate Solvents: Water
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Darehkordi, Ali; et al, Journal of Heterocyclic Chemistry, 2017, 54(3), 1872-1879

Productiemethode 3

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1.1 Reagents: Sodium acetate ,  Iron chloride (FeCl3) ,  Bromine Solvents: Acetic acid ;  30 min, rt
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2,5-Disubstituted-1,3,4-oxadiazoles/thiadiazole as surface recognition moiety: Design and synthesis of novel hydroxamic acid based histone deacetylase inhibitors
Rajak, Harish; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(19), 5735-5738

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Sodium acetate Solvents: Water ;  rt
2.1 Reagents: Sodium acetate ,  Iron chloride (FeCl3) ,  Bromine Solvents: Acetic acid ;  30 min, rt
Referentie
2,5-Disubstituted-1,3,4-oxadiazoles/thiadiazole as surface recognition moiety: Design and synthesis of novel hydroxamic acid based histone deacetylase inhibitors
Rajak, Harish; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(19), 5735-5738

Productiemethode 5

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1.1 Solvents: Trifluoroacetic acid ;  6 - 8 h, 60 - 70 °C
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Sakthivel, Palaniappan; et al, European Journal of Medicinal Chemistry, 2016, 122, 302-318

Productiemethode 6

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1.1 Reagents: Trifluoroacetic acid ;  6 h, 80 °C
Referentie
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Xue, Wenjie ; et al, European Journal of Medicinal Chemistry, 2020, 188,

Productiemethode 7

Reactievoorwaarden
1.1 Reagents: Sulfuric acid Solvents: Water ;  overnight, rt
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  rt
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1,3,4-thiadiazole-containing azo dyes: synthesis, spectroscopic properties and molecular structure
Kudelko, Agnieszka ; et al, Molecules, 2020, 25(12),

Productiemethode 8

Reactievoorwaarden
1.1 -
1.2 Reagents: Sulfuric acid ;  1 h, < 15 °C
1.3 Reagents: Ammonia Solvents: Water ;  neutralized, cooled
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Spiro-heterocycles: a convenient synthesis and antimicrobial activity of some 3-(5-aryl/aryloxymethyl-1,3,4-thiadiazol-2-yl)-spiro-cyclohexane-1',2-thiazolidin-4-ones
Begum, Kahkashan; et al, Indian Journal of Chemistry, 2021, (11), 1490-1495

Productiemethode 9

Reactievoorwaarden
1.1 Reagents: Iron chloride (FeCl3)
Referentie
Studies on thiazolidinones. Part XIII: Synthesis and antimicrobial activities of thiazolidinones and their derivatives possessing thiadiazole, oxadiazole and isothiazole moieties
Naik, H.; et al, Journal of the Indian Chemical Society, 1983, 60(7), 674-8

Productiemethode 10

Reactievoorwaarden
1.1 Solvents: Methanol ;  5 - 10 min, rt; 30 min, rt
2.1 Reagents: Boron trifluoride etherate ,  Chlorosuccinimide Solvents: tert-Butanol ;  0.5 - 4 h, reflux
2.2 Solvents: Water
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Productiemethode 11

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1.1 Reagents: Hydrochloric acid
2.1 Reagents: Sulfuric acid
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Productiemethode 12

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2.1 Reagents: Sulfuric acid Solvents: Water
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Productiemethode 13

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1.2 Catalysts: Iron chloride (FeCl3) Solvents: Water ;  heated; 45 min, 90 °C
1.3 Reagents: Trisodium citrate ,  Citric acid
1.4 Reagents: Ammonia Solvents: Water ;  neutralized
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Productiemethode 14

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Productiemethode 15

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Productiemethode 16

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Productiemethode 17

Reactievoorwaarden
1.1 Reagents: Sodium acetate Solvents: Ethanol ,  Water ;  0.5 - 1 h, 100 °C
1.2 Reagents: Potassium carbonate ,  Iodine Solvents: 1,4-Dioxane ;  3 - 4 h, 100 °C; 100 °C → rt
1.3 Reagents: Sodium thiosulfate Solvents: Water
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Productiemethode 18

Reactievoorwaarden
1.1 Solvents: Ethanol ;  2 - 4 h, reflux
1.2 Catalysts: Sulfuric acid ;  1 - 2 h, rt
Referentie
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Guda, Dinneswara Reddy; et al, RSC Advances, 2013, 3(19), 6813-6816

Productiemethode 19

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1.1 Solvents: Polyethylene glycol ;  10 min, 25 - 30 °C
1.2 20 min, 25 - 30 °C
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Prasad, Malavattu G.; et al, Anti-Cancer Agents in Medicinal Chemistry, 2020, 20(11), 1379-1386

Productiemethode 20

Reactievoorwaarden
1.1 Reagents: Tosylhydrazine ,  Iodine Solvents: Dimethyl sulfoxide ;  12 h, 100 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
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Productiemethode 21

Reactievoorwaarden
1.1 Reagents: Sulfuric acid Solvents: Ethanol ;  4 h, reflux; overnight, rt
1.2 Reagents: Ammonia ;  basified, rt
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Amit, Chawla; et al, Current Topics in Medicinal Chemistry (Sharjah, 2016, 16(22), 2509-2520

Productiemethode 22

Reactievoorwaarden
1.1 Reagents: Phosphoric acid ;  40 min, 120 °C
Referentie
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Chai, Bing; et al, Yingyong Huaxue, 2003, 20(8), 811-813

Productiemethode 23

Reactievoorwaarden
1.1 Reagents: Boron trifluoride etherate ,  Chlorosuccinimide Solvents: tert-Butanol ;  0.5 - 4 h, reflux
1.2 Solvents: Water
Referentie
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Wei, Zeyang; et al, Organic Letters, 2021, 23(11), 4436-4440

Productiemethode 24

Reactievoorwaarden
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Bis(2,2′-bipyridine-κN1,κN1′)(4′-methyl[2,2′-bipyridine]-4-butanoato-κN1,κN1′)ru… (silica bound) Solvents: Acetonitrile ;  4 h, rt
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Barbante, Gregory J.; et al, ChemCatChem, 2015, 7(11), 1655-1658

Productiemethode 25

Reactievoorwaarden
1.1 Solvents: Pyridine
1.2 Reagents: Phosphoric acid
Referentie
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Chauhan, P. M. S.; et al, Indian Journal of Chemistry, 1985, (11), 1154-7

Productiemethode 26

Reactievoorwaarden
1.1 Reagents: Hydrochloric acid
2.1 Reagents: Sulfuric acid
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A one pot, efficient and eco-friendly synthesis of 1,3,4-thiadiazolo[3,2-a] pyrimidine scaffold via Aza-Michael addition and intramolecular cyclo-elimination reactions in poly ethylene glycol (PEG)
Ahmad, Akeel; et al, Indian Journal of Chemistry, 2020, (5), 724-729

Productiemethode 27

Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ;  4 h, reflux
2.1 Reagents: Sulfuric acid Solvents: Ethanol ;  4 h, reflux; overnight, rt
2.2 Reagents: Ammonia ;  basified, rt
Referentie
Synthesis, Cytotoxic Evaluation, Docking and QSAR Study of N-(4-Oxo-2-(4-((5-Aryl-1,3,4-Thiadiazol-2-yl)Amino)Phenyl)Thiazolidin-3-yl)Benzamides as Antitubulin Agents
Amit, Chawla; et al, Current Topics in Medicinal Chemistry (Sharjah, 2016, 16(22), 2509-2520

Productiemethode 28

Reactievoorwaarden
1.1 Reagents: Potassium hydroxide ;  neutralized, rt
Referentie
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Yousif, Emad; et al, Arabian Journal of Chemistry, 2017, 10,

Productiemethode 29

Reactievoorwaarden
1.1 Reagents: Phosphorus oxychloride ;  30 min, 75 °C; 75 °C → rt
1.2 Solvents: Water ;  4 h, reflux; 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 8
Referentie
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Alam, Jahangir; et al, Oriental Journal of Chemistry, 2015, 31(4), 1873-1885

Productiemethode 30

Reactievoorwaarden
1.1 Reagents: Phosphorus oxychloride ;  0.5 h, 75 °C; 75 °C → rt
1.2 Solvents: Water ;  4 h, reflux; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ;  8 h, cooled
Referentie
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Fascio, Mirta L.; et al, Carbohydrate Research, 2019, 480, 61-66

Productiemethode 31

Reactievoorwaarden
1.1 reflux
2.1 Reagents: Sulfuric acid Solvents: Water ;  50 - 70 °C
Referentie
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Masih, Anup; et al, Neuroscience Letters, 2020, 735,

5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine Raw materials

5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine Preparation Products

5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine Leveranciers

Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
(CAS:833-63-6)5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine
Ordernummer:A1211285
Voorraadstatus:in Stock
Hoeveelheid:25g
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Monday, 2 September 2024 15:59
Prijs ($):291.0
E-mail:sales@amadischem.com
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:833-63-6)5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine
A1211285
Zuiverheid:99%
Hoeveelheid:25g
Prijs ($):291.0
E-mail